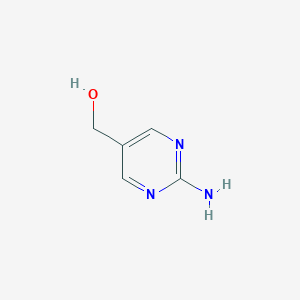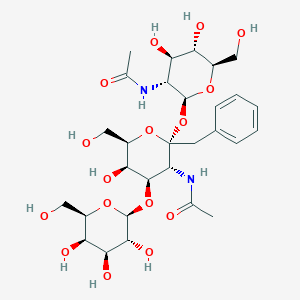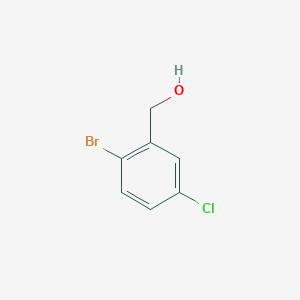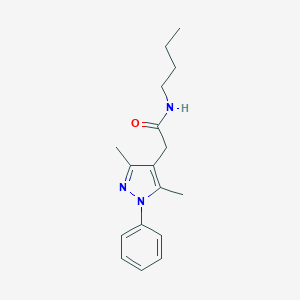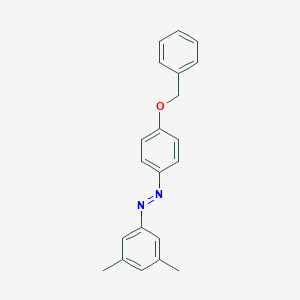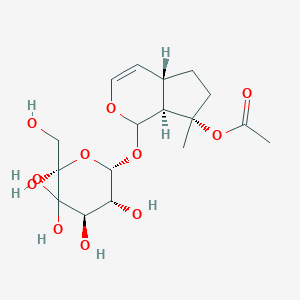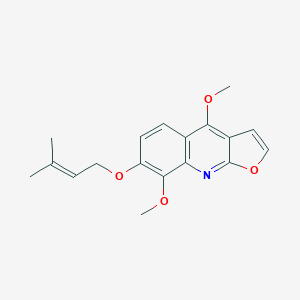
7-Isopentenyloxy-gamma-fagarine
Vue d'ensemble
Description
7-Isopentenyloxy-gamma-fagarine is a quinoline alkaloid derivative, related to a class of compounds that exhibit a wide range of biological activities. These compounds are typically isolated from plants and have been the subject of synthetic and analytical studies due to their potential pharmacological properties.
Synthesis Analysis
Synthesis of related compounds, like fagomine and its analogues, involves complex organic synthesis routes starting from basic precursors like l-xylose. These processes often entail multiple steps including intramolecular reductive amination and ring-closing metathesis (Das & Shaw, 2016). Such methodologies could be adapted for the synthesis of 7-Isopentenyloxy-gamma-fagarine, focusing on the modification of quinoline alkaloids.
Molecular Structure Analysis
The molecular structure of quinoline alkaloids, including 7-Isopentenyloxy-gamma-fagarine, is characterized by the presence of a quinoline core, modified with various functional groups that affect their biological activity and physical-chemical properties. The precise structure of 7-Isopentenyloxy-gamma-fagarine would include a quinoline ring with an isopentenyloxy substituent, impacting its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Quinoline alkaloids undergo various chemical reactions, including electrophilic cyclization, which is crucial for synthesizing complex derivatives (Yao et al., 2018). These reactions are essential for modifying the core structure to enhance biological activity or to understand the compound's mechanism of action.
Physical Properties Analysis
The physical properties of quinoline alkaloids like 7-Isopentenyloxy-gamma-fagarine depend on their molecular structure. These compounds are typically solid at room temperature, with specific melting points, solubility in organic solvents, and UV-Vis absorption characteristics that can be analyzed using spectroscopy techniques.
Chemical Properties Analysis
The chemical properties of 7-Isopentenyloxy-gamma-fagarine, including its reactivity, stability, and interactions with biological molecules, are influenced by its molecular structure. The presence of the isopentenyloxy group could affect its ability to undergo certain chemical transformations, impacting its pharmacological profile.
Applications De Recherche Scientifique
Cytotoxic Activity and Cell Cycle Analysis : 7-Isopentenyloxy-gamma-fagarine, isolated from Haplophyllum canaliculatum, exhibited significant cytotoxic effects on various tumor cell lines, including acute lymphoblastic leukemia cells. It showed high cytotoxicity against RAJI and MCF-7 cell lines, indicating its potential as an antitumor agent (Varamini et al., 2009).
Structure and Isolation from Different Species : The structure of 7-Isopentenyloxy-gamma-fagarine was studied, and it has been isolated from various plant species, including Haplophyllum Latifollium and Skimmia reevesiana. These studies contribute to the understanding of the chemical diversity of plant alkaloids and their potential applications (Nesmelova et al., 2004); (Wu, 1987).
Synthesis and Stereochemistry : The synthesis, structure, and stereochemistry of 7-Isopentenyloxy-gamma-fagarine from Choisya ternata were investigated, highlighting its role in the biosynthetic pathways of quinoline alkaloids. This research provides insights into the chemical synthesis and potential pharmaceutical applications of this compound (Boyd et al., 2007).
Phytochemical Characterization : Studies on plants like Ruta chalepensis and Haplophyllum tuberculatum have characterized the presence of 7-Isopentenyloxy-gamma-fagarine, contributing to our understanding of the phytochemistry of these species. This helps in identifying new sources of bioactive compounds for drug development (Szewczyk et al., 2023); (Khalifa & Youssef, 1999).
Biological Activities : 7-Isopentenyloxy-gamma-fagarine has shown various biological activities, including anticancer, antimicrobial, and antioxidant properties. This highlights its potential in developing new therapeutic agents (Preziuso et al., 2020).
Propriétés
IUPAC Name |
4,8-dimethoxy-7-(3-methylbut-2-enoxy)furo[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11(2)7-9-22-14-6-5-12-15(17(14)21-4)19-18-13(8-10-23-18)16(12)20-3/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMHXTACMCBNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Isopentenyloxy-gamma-fagarine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




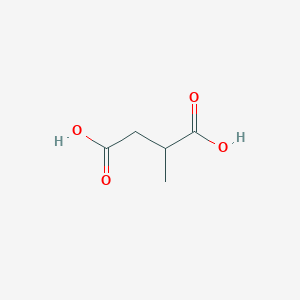
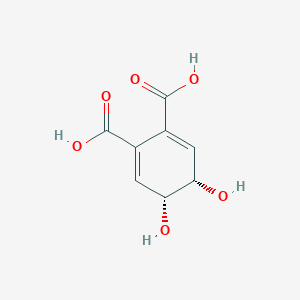
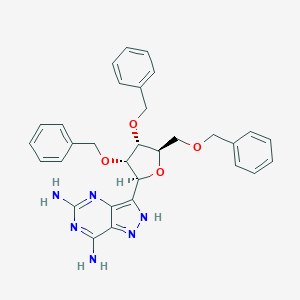
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)
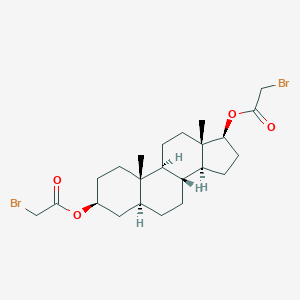
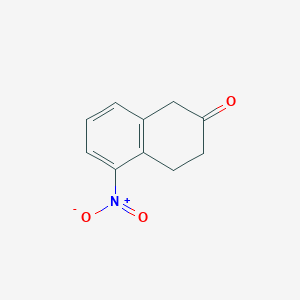
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
